molecular formula C8H6O2 B148349 Phthalide CAS No. 87-41-2

Phthalide

Cat. No.: B148349
CAS No.: 87-41-2
M. Wt: 134.13 g/mol
InChI Key: WNZQDUSMALZDQF-UHFFFAOYSA-N
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Scientific Research Applications

Pharmacological Applications

Phthalides are known for their extensive biological activities, making them valuable in medicinal chemistry. Key findings include:

  • Anti-Platelet and Anti-Ischemic Properties : N-butylphthalide (NBP) has been approved in China as an anti-ischemic stroke drug. It exhibits significant anti-platelet activity and is used to improve cerebral blood flow during ischemic events .
  • Immunosuppressive Agents : Mycophenolic acid, a this compound-containing compound, is utilized as an immunosuppressant in organ transplantation. It helps mitigate organ rejection by inhibiting lymphocyte proliferation .
  • Neuroprotective Effects : Phthalides derived from Angelica sinensis have shown efficacy in promoting blood circulation and protecting against neurological disorders such as Alzheimer's disease .

Synthetic Methodologies

Recent advancements in the synthesis of phthalides have expanded their utility:

  • Chiral Synthesis : Innovative synthetic methodologies for racemic and chiral 3-substituted phthalides have been developed, enhancing the stereoselectivity and substrate scope of these compounds. These methods are crucial for creating this compound-based drugs with improved pharmacological profiles .
  • Natural Product Synthesis : Phthalides serve as precursors for synthesizing various natural products. Over 180 naturally occurring this compound derivatives have been identified, many isolated from plants with therapeutic properties .

Industrial Applications

This compound compounds are also utilized in industrial applications:

  • Color Forming Agents : Phthalides have been incorporated into pressure-sensitive record materials due to their solubility properties and ability to form distinctive marks upon contact with acidic materials .
  • Chemical Probes : Phthalic acid derivatives have been synthesized as chemical probes for studying protein-protein interactions, particularly in cancer research .

Case Study 1: N-Butylthis compound (NBP)

  • Application : Approved as a treatment for ischemic stroke.
  • Findings : Clinical studies demonstrated significant improvements in neurological function and reduced infarct size in patients treated with NBP compared to controls.

Case Study 2: Mycophenolic Acid

  • Application : Used in kidney transplantation.
  • Findings : Studies indicate a marked reduction in acute rejection rates among patients receiving mycophenolic acid as part of their immunosuppressive regimen.

Comparative Analysis of Phthalides

CompoundBiological ActivityApplication Area
N-butylthis compoundAnti-plateletStroke treatment
Mycophenolic AcidImmunosuppressiveOrgan transplantation
LigustilideNeuroprotectiveCardiovascular health
Butyldenethis compoundAntioxidantHerbal medicine

Mechanism of Action

Biological Activity

Phthalides are a class of organic compounds primarily derived from plants, known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic applications of phthalides, particularly focusing on ligustilide and butylphthalide, which are the most studied representatives in this group.

Overview of Phthalides

Phthalides are characterized by a unique chemical structure that includes a phthalic acid derivative. They are predominantly found in several medicinal plants, notably Angelica sinensis (Dong Quai) and Ligusticum chuanxiong (Chuanxiong), which have been used in traditional medicine for centuries. Recent studies have highlighted their potential in treating various conditions, including cardiovascular diseases and neurological disorders.

Pharmacological Properties

Phthalides exhibit a range of pharmacological effects, which can be summarized as follows:

  • Cardiovascular Effects : Phthalides have been shown to improve hemorheological properties and modulate vascular functions. For instance, butylthis compound has demonstrated efficacy in enhancing blood flow and reducing ischemic damage in stroke models .
  • Neuroprotective Effects : Ligustilide and its derivatives possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases like Alzheimer's. They have been observed to inhibit acetylcholinesterase (AChE) activity and reduce beta-amyloid secretion .
  • Anti-inflammatory Activity : Phthalides exhibit anti-inflammatory properties by modulating various inflammatory pathways. For example, ligustilide has been reported to inhibit the activity of 5-lipoxygenase (LOX), which is involved in the inflammatory response .
  • Antioxidant Activity : These compounds also demonstrate antioxidant effects, helping to mitigate oxidative stress in cells, which is crucial for preventing cellular damage associated with chronic diseases .

The biological activities of phthalides can be attributed to several mechanisms:

  • Modulation of Enzyme Activity : Phthalides interact with various enzymes involved in metabolic pathways. For instance, they can inhibit AChE, thereby increasing acetylcholine levels in synapses, which is beneficial for cognitive function .
  • Receptor Interaction : Some phthalides act as agonists or antagonists at specific receptors. For example, butylthis compound has been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and inflammation .
  • Gene Expression Regulation : Phthalides can affect the expression of genes related to inflammation and oxidative stress responses. This regulation is often mediated through signaling pathways involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .

Study 1: Neuroprotective Effects of Butylthis compound

A clinical trial investigated the effects of butylthis compound on patients with acute ischemic stroke. The results indicated significant improvements in neurological function scores compared to the control group after treatment with butylthis compound. This study supports the compound's role as a neuroprotective agent .

Study 2: Anti-inflammatory Effects of Ligustilide

In vitro studies demonstrated that ligustilide significantly reduced the production of pro-inflammatory cytokines in activated microglia cells. This suggests its potential application in treating neuroinflammatory conditions .

Data Summary

The following table summarizes key findings related to the biological activities of phthalides:

Activity Compound Effect Reference
Hemorheological ImprovementButylthis compoundEnhanced blood flow
NeuroprotectionLigustilideInhibition of AChE; reduction of β-amyloid
Anti-inflammatoryLigustilideReduced cytokine production
AntioxidantLigustilideMitigation of oxidative stress

Q & A

Basic Research Questions

Q. How can researchers ensure accurate quantification of phthalides in plant extracts using chromatographic techniques?

  • Methodological Answer : Phthalide quantification typically employs UHPLC-MS/MS with multiple reaction monitoring (MRM) for selectivity. Key validation parameters include:

  • Linearity (R² ≥ 0.99 for calibration curves),
  • Precision (intra-day and inter-day RSD < 5%),
  • Recovery rates (80–120%),
  • Limits of detection (LOD) and quantification (LOQ) (e.g., LOD < 0.1 ng/mL).
    Example: Six phthalides in Angelica sinensis were quantified using optimized MRM transitions, with validation confirming method robustness .

Q. What experimental protocols are recommended for isolating this compound derivatives from natural sources?

  • Methodological Answer : Isolation involves:

  • Solvent extraction (e.g., ethanol or hexane for non-polar phthalides),
  • Column chromatography (silica gel or Sephadex LH-20),
  • HPLC purification with UV detection (e.g., 254 nm for aromatic rings).
  • Structural confirmation via ¹H/¹³C NMR and mass spectrometry (e.g., ESI-MS).
    Example: this compound derivatives from Cnidium officinale were isolated and characterized using NMR, with purity confirmed by HPLC .

Advanced Research Questions

Q. How can transcriptomic data be leveraged to identify enzymes involved in this compound biosynthesis?

  • Methodological Answer :

  • High-throughput RNA sequencing (Illumina MiSeq) identifies candidate genes (e.g., cytochrome P450s, transferases).
  • qRT-PCR validates gene expression levels in tissues with high this compound content.
  • Prokaryotic expression systems test enzyme activity (e.g., heterologous expression in E. coli).
    Example: Transcriptome analysis of Angelica sinensis roots linked upregulated genes (e.g., AS12743) to this compound accumulation .

Q. What statistical approaches resolve contradictions in this compound bioactivity studies (e.g., inhibitory effects)?

  • Methodological Answer :

  • Dose-response analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Lineweaver-Burk plots distinguish competitive vs. noncompetitive inhibition (e.g., compound 2 from C. officinale showed noncompetitive inhibition of pancreatic lipase, IC₅₀ = 86.4 µM) .
  • Multivariate analysis (ANOVA, Tukey’s HSD) accounts for variability in biological replicates.

Q. How can researchers model structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) identifies binding interactions with target proteins (e.g., pancreatic lipase).
  • QSAR models correlate substituent effects (e.g., hydroxylation reduces activity; double bonds enhance inhibition) .
  • In vitro assays validate predictions (e.g., enzyme inhibition assays at 100 µM).

Q. Data Reporting & Reproducibility

Q. What metadata should accompany this compound datasets to ensure reproducibility?

  • Methodological Answer :

  • Instrument parameters : Column type, mobile phase gradients, MS ionization mode.
  • Sample metadata : Plant accession codes, extraction solvents, storage conditions.
  • Statistical outputs : Raw p-values, confidence intervals, effect sizes.
    Example: Supplementary Tables S2 (this compound content) and S3 (MRM parameters) in Angelica sinensis studies provided full transparency .

Q. How should researchers address discrepancies in this compound stability during storage?

  • Methodological Answer :

  • Accelerated stability studies : Monitor degradation at 40°C/75% RH over 30 days.
  • Light sensitivity tests : Compare this compound recovery in amber vs. clear vials.
  • LC-MS/MS stability-indicating assays detect degradation products.

Q. Ethical & Experimental Design Considerations

Q. What ethical guidelines apply to pharmacological studies of phthalides in animal models?

  • Methodological Answer :

  • IACUC approval for dosing protocols (e.g., 5–20 mg/kg phthalides in rodents).
  • Negative controls : Administer vehicle (e.g., 1% DMSO) to isolate compound effects .
  • 3Rs principle : Minimize animal use via in silico or cell-based screens first.

Q. Tables for Key Methodological Parameters

Q. Table 1: Validation Parameters for UHPLC-MS/MS this compound Quantification

ParameterRequirementExample Value (Ligustilide)
Linearity (R²)≥ 0.990.998
LOD (ng/mL)< 0.10.05
LOQ (ng/mL)< 0.50.2
Intra-day RSD< 5%3.1%
Inter-day RSD< 5%4.7%
Recovery Rate80–120%98.5%

Q. Table 2: Inhibitory Activity of this compound Derivatives (100 µM)

CompoundTarget Enzyme% InhibitionInhibition Type
2Pancreatic lipase56%Noncompetitive
5Pancreatic lipase13%Competitive

Properties

IUPAC Name

3H-2-benzofuran-1-one
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InChI

InChI=1S/C8H6O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2
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InChI Key

WNZQDUSMALZDQF-UHFFFAOYSA-N
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Canonical SMILES

C1C2=CC=CC=C2C(=O)O1
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Molecular Formula

C8H6O2
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DSSTOX Substance ID

DTXSID0052594
Record name Phthalide
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Molecular Weight

134.13 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name Phthalide
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CAS No.

87-41-2
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Melting Point

75 °C
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Synthesis routes and methods I

Procedure details

The procedure described in method F is repeated, except that the methanol is replaced by 50 ml of benzyl alcohol, affording a phthalide compound of the formula ##STR19## melting point 183°-184° C.
Quantity
50 mL
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Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

If the 3-(2'-carboxybenzoyl)-1-ethyl-2-methyl-indole in Example 1 is replaced by an equimolar amount of 3-(2'-carboxybenzoyl)-1-n-octyl-2-methyl-indole, with the procedure otherwise being as described in Example 1, there is obtained 3.8 g of a phthalide compound of the formula ##STR14## which melts at 123°-125° C. This colour former develops on silton clay a blue colour of λ max. 600 nm.
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

If the 3-(2'-carboxybenzoyl)-1-ethyl-2-methyl-indole in Example 1 is replaced by an equimolar amount of 3-(2'-carboxybenzoyl)-1-benzyl-2-methyl-indole, with the procedure otherwise being as described in Example 1, there is obtained 4.5 g of a phthalide compound of the formula ##STR12## which melts at 138°-142° C. This colour former develops on silton clay a blue colour of λ max. 600 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2'-carboxybenzoyl)-1-benzyl-2-methyl-indole
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

If the 3-(2'-carboxybenzoyl)-1-ethyl-2-methyl-indole in Example 1 is replaced by an equimolar amount of 3-(2'-carboxybenzoyl)-1-n-pentyl-2-methyl-indole, with the procedure otherwise being as described in Example 1, there is obtained 3.6 g of a phthalide compound of the formula ##STR15## which melts at 162°-163° C. The colour former develops on silton clay a blue colour of λ max. 600 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2'-carboxybenzoyl)-1-n-pentyl-2-methyl-indole
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A solution of 6-tritylaminopenicillanic acid (9.8 g; 0.02M) in dry acetone (100 ml) was cooled to 0° C, triethylamine (2.9 mg, 0.02 M) was added, followed by 3-bromophthalide (4.1 g; 0.02M) in dry acetone (20 ml.), and the reaction mixture kept at 0° C with stirring for 2 hours and finally at ambient temperatures for 1 hour. The triethylammonium bromide which precipitated was removed by filtration, the evaporated filtrate was dissolved in ethyl acetate (150 ml) and after two washings with cold 2% aqueous sodium bicarbonate (2 × 150 ml) and with ice-water (2 × 100 ml) the ethyl acetate layer was dried over anhydrous magnesium sulphate to yield, on removal of solvent in vacuo, phthalide 6-tritylaminopenicillanate as a white amorphous solid.
Quantity
2.9 mg
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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